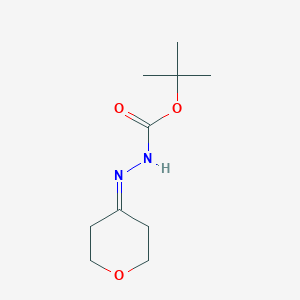
tert-Butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the dihydro-2H-pyran ring, followed by the introduction of the hydrazinecarboxylate group. The tert-butyl group could be introduced at an appropriate step depending on the specific synthetic route chosen. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Scientific Research Applications
Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
Tert-butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate is utilized in the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids. This process involves acylation and subsequent reactions with alkyl hydrazines, resulting in fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).
Hydroxypyrazole-Based Ligands for Zn(II) Detection
The compound has been used in the synthesis of hydroxypyrazole-based ligands like tert-butyl 2-[1-[3-(4-cianophenyl)-5-hydroxy-1-phenyl-1H-pyrazol-4-yl]ethylidene]hydrazinecarboxylate. These ligands show fluorescence upon coordinating with Zn(II) ions, indicating their potential as fluorescent sensors (Formica et al., 2018).
Optical Properties in Luminescent Derivatives
The compound is involved in the creation of trityl group-containing glassy luminescent derivatives. These derivatives exhibit specific absorption and emission spectra, making them promising for applications in organic light-emitting diodes and organic lasers (Zarins et al., 2012).
Synthesis and Theoretical Studies as Mcl-1 Antagonists
Its derivatives, such as (E)-tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate, have been synthesized and studied for their potential as Mcl-1 enzyme antagonists. Molecular docking studies indicate moderate binding efficiency of these compounds (Bhat et al., 2019).
Synthesis of Hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-diones
It is used in the synthesis of hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-diones and related heterocycles, which are of interest in medicinal chemistry (Obreza & Urleb, 2003).
Synthesis of Pyrazolo[1,5-a]pyrazin-4-ylacetonitriles
The compound is instrumental in the synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, leading to new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine derivatives (Tsizorik et al., 2019).
properties
IUPAC Name |
tert-butyl N-(oxan-4-ylideneamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(13)12-11-8-4-6-14-7-5-8/h4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEHTHNPTMRRLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

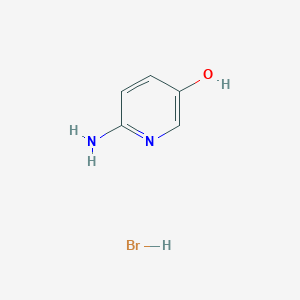
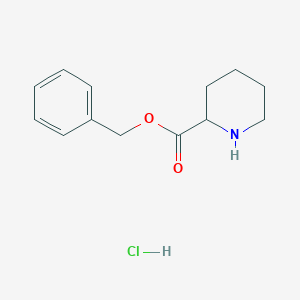
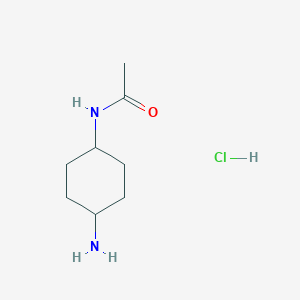
![(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B1375342.png)
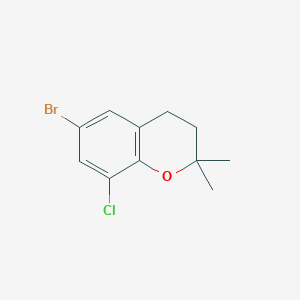
![7-Bromo-2-chlorobenzo[D]thiazole](/img/structure/B1375345.png)
![6-Azaspiro[2.5]octan-4-OL hydrochloride](/img/structure/B1375347.png)
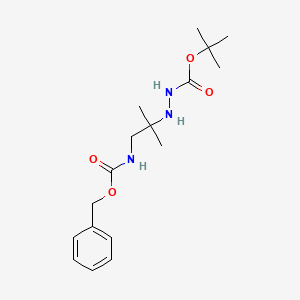
![6-Bromo-2-chloroimidazo[1,2-A]pyridine](/img/structure/B1375350.png)
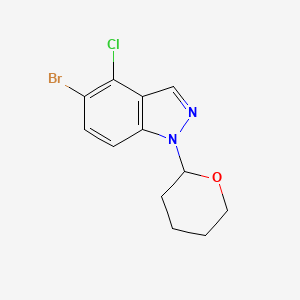
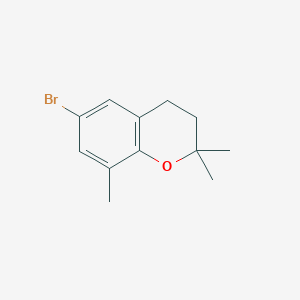
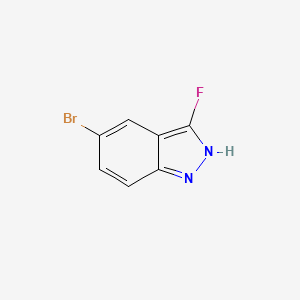
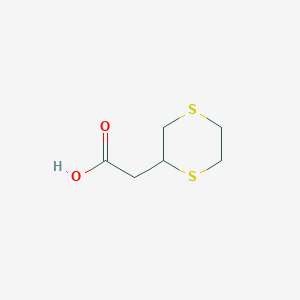
![[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol](/img/structure/B1375360.png)